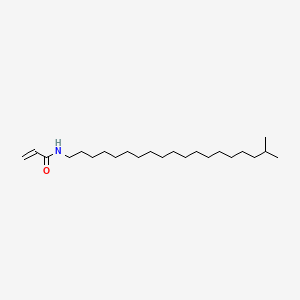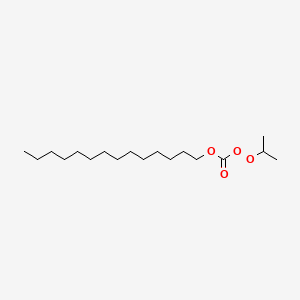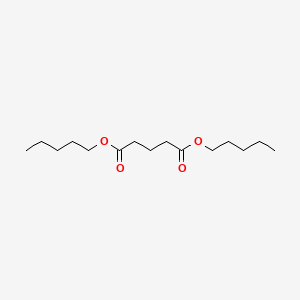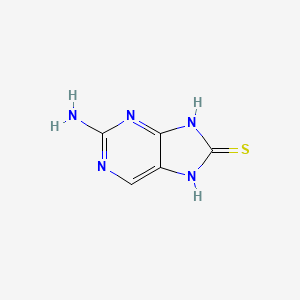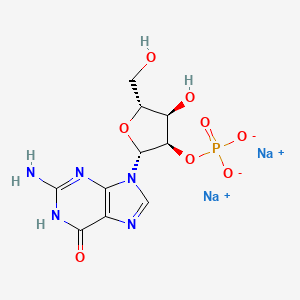
2'-Guanylic acid, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an ester of phosphoric acid with the nucleoside guanosine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase guanine . This compound is widely recognized for its role as a flavor enhancer in the food industry and its significance in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Guanylic acid, disodium salt can be synthesized through several methods:
Enzymatic Hydrolysis of RNA: This method involves the hydrolysis of ribonucleic acid (RNA) to produce guanosine, which is then phosphorylated to form guanosine monophosphate (GMP).
Fermentation: Industrial production often employs fermentation processes using microorganisms like Bacillus subtilis.
Industrial Production Methods:
Two-Step Fermentation and Chemical Synthesis: This method involves fermenting glucose with Bacillus subtilis to produce guanosine, followed by chemical phosphorylation using phosphorus oxychloride in pyridine solution to obtain guanosine monophosphate.
Combined Biological and Chemical Synthesis: This approach uses Bacillus megaterium to ferment glucose, producing 5-amino-4-imidazolecarboxamide ribonucleotide (AICAR), which is then chemically converted to guanosine and subsequently phosphorylated to form guanosine monophosphate.
Chemical Reactions Analysis
Types of Reactions: 2’-Guanylic acid, disodium salt undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it back to guanosine.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Ammonia and various amines are used in substitution reactions.
Major Products:
Guanosine Diphosphate (GDP): Formed through oxidation.
Guanosine Triphosphate (GTP): Another oxidation product.
Substituted Guanosine Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
2’-Guanylic acid, disodium salt has a wide range of applications in scientific research:
Biochemistry: It is used as a substrate in enzymatic studies and as a standard in nucleotide analysis.
Molecular Biology: It plays a crucial role in the synthesis of RNA and DNA, serving as a building block for these nucleic acids.
Food Industry: It is widely used as a flavor enhancer in various food products, often in combination with monosodium glutamate.
Mechanism of Action
The mechanism of action of 2’-guanylic acid, disodium salt involves its role as a nucleotide in biochemical processes:
RNA Synthesis: It acts as a precursor for the synthesis of RNA, where it is incorporated into the growing RNA chain by RNA polymerase.
Enzyme Regulation: It serves as a substrate for various enzymes, including ribonuclease T1, which hydrolyzes RNA at specific sites.
Signal Transduction: It participates in signal transduction pathways, particularly in the formation of cyclic GMP (cGMP), which acts as a secondary messenger in cellular signaling.
Comparison with Similar Compounds
2’-Guanylic acid, disodium salt can be compared with other similar compounds:
Guanosine Monophosphate (GMP): The non-sodium salt form of the compound, used similarly in biochemical research.
Disodium Inosinate: Another nucleotide derivative used as a flavor enhancer in the food industry.
Cyclic GMP (cGMP): A cyclic form of GMP that plays a significant role in cellular signaling.
Uniqueness: 2’-Guanylic acid, disodium salt is unique due to its dual role as both a biochemical research tool and a widely used flavor enhancer. Its ability to participate in various biochemical reactions and its significance in both scientific and industrial applications highlight its versatility .
Properties
CAS No. |
70347-42-1 |
|---|---|
Molecular Formula |
C10H12N5Na2O8P |
Molecular Weight |
407.18 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI Key |
MQPNJZZWFUJLQF-LGVAUZIVSA-L |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])N=C(NC2=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])N=C(NC2=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


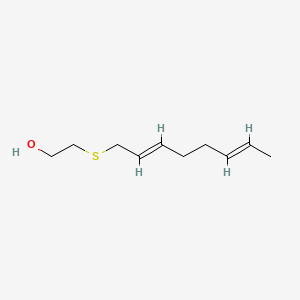


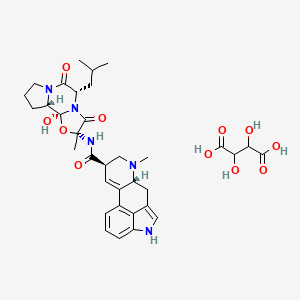

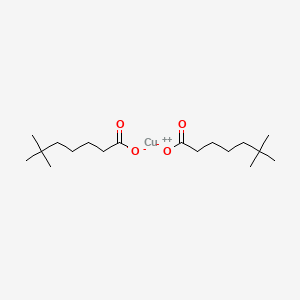
![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)

